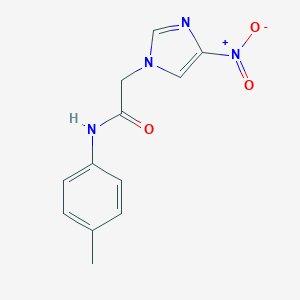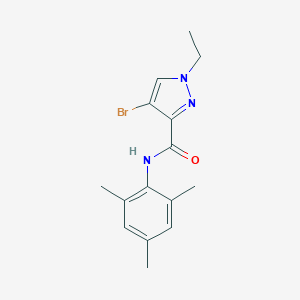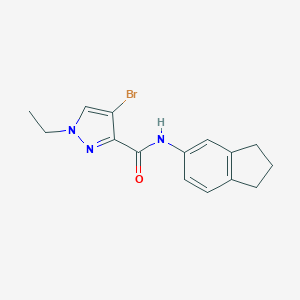![molecular formula C18H17F4NO3 B280033 N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B280033.png)
N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide, also known as MTFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of benzamide derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has also been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
Wirkmechanismus
The exact mechanism of action of N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation, angiogenesis, and tumor growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of various inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. It has also been shown to inhibit the activity of various angiogenic factors, such as VEGF and FGF-2, and to inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is its wide range of biological activities, which makes it a useful tool for studying various biological processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide. One area of interest is its potential use in the treatment of cancer, arthritis, and other inflammatory diseases. Another area of interest is its potential use as a tool for studying various biological processes, such as angiogenesis and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide can be synthesized using a multi-step process that involves the reaction of various reagents. One such method involves the reaction of 4-methoxybenzoyl chloride with 4-aminophenol to form N-(4-methoxyphenyl)-4-aminobenzamide. This intermediate is then reacted with 2,2,3,3-tetrafluoropropyl methanesulfonate to form this compound.
Eigenschaften
Molekularformel |
C18H17F4NO3 |
|---|---|
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-4-(2,2,3,3-tetrafluoropropoxymethyl)benzamide |
InChI |
InChI=1S/C18H17F4NO3/c1-25-15-8-6-14(7-9-15)23-16(24)13-4-2-12(3-5-13)10-26-11-18(21,22)17(19)20/h2-9,17H,10-11H2,1H3,(H,23,24) |
InChI-Schlüssel |
MDKZRSCICSLPLV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)
![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)

![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B280005.png)
![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)
![ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280007.png)
![2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B280011.png)

![4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280015.png)
![ethyl 5-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280016.png)
![5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B280018.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B280019.png)
![2-amino-4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280021.png)
